Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Organic Synthesis Regioselectivity Piperidine Functionalization

Researchers requiring a precise 3-oxo-2-carboxylate regioisomer for pharmacophore modeling or PROTAC development often face supply inconsistency. This compound delivers: - Exclusive cis-diastereoselectivity in yeast-mediated reductions (≥80% ee) - Demonstrated sub-µg/mL MIC activity against Gram-positive bacteria, including MRSA - Orthogonal Boc/methyl ester protection enabling sequential, high-yield diversification Supplied at ≥95% purity with rigorous QA documentation to ensure batch-to-batch reproducibility.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 122019-53-8
Cat. No. B172277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Boc-3-oxopiperidine-2-carboxylate
CAS122019-53-8
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3
InChIKeyBEKOYYXLZWEFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Boc-3-oxopiperidine-2-carboxylate: Overview & Procurement


Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS 122019-53-8, C12H19NO5, MW 257.28 g/mol) is an N-Boc-protected 3-oxopiperidine-2-carboxylic acid methyl ester. This compound is a specialized heterocyclic building block featuring a piperidine ring with a ketone at position 3 and a methyl ester at position 2 [1]. It is distinguished from more common piperidine synthons by the precise placement of its two reactive handles — the α-ketoester moiety and the Boc-protected amine — which together define its utility in synthetic and medicinal chemistry applications . The compound is typically supplied at 95% purity and is a key intermediate in the construction of complex nitrogen-containing molecules .

Methyl 1-Boc-3-oxopiperidine-2-carboxylate: Substitution Not Recommended


Simple substitution of Methyl 1-Boc-3-oxopiperidine-2-carboxylate with other Boc-protected piperidinones (e.g., 1-Boc-3-piperidone, CAS 98977-36-7) or regioisomeric oxopiperidine carboxylates (e.g., Methyl N-Boc-2-oxopiperidine-3-carboxylate, CAS 400073-68-9) is chemically and practically inadvisable. The target compound contains a unique α-ketoester arrangement that is absent in simple piperidinones . This structural feature dictates distinct chemical reactivity and downstream product profiles, including exclusive cis-diastereoselectivity in reductions . Regioisomers, while sharing molecular weight, offer different functional group orientations that lead to entirely different synthetic outcomes [1]. Furthermore, the compound's demonstrated direct biological activity profile (e.g., antimicrobial MIC values) is not generalizable to its analogs, meaning substitution could invalidate biological assay results . Selection must therefore be based on specific structural requirements rather than class membership.

Methyl 1-Boc-3-oxopiperidine-2-carboxylate: Comparative Evidence


Regioselectivity: 3-Oxo-2-Carboxylate vs. 2-Oxo Isomer

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is synthesized via a highly regiospecific route involving the condensation of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . This contrasts with the synthesis of the regioisomeric Methyl N-Boc-2-oxopiperidine-3-carboxylate (CAS 400073-68-9), which is prepared from a different regioisomeric starting material, 1-(tert-butoxycarbonyl)piperidin-2-one, condensed with methyl chloroformate [1]. The target compound therefore provides a unique 3-oxo-2-carboxylate substitution pattern not directly accessible from the more common 2-oxopiperidine precursors, enabling specific downstream diversification strategies.

Organic Synthesis Regioselectivity Piperidine Functionalization

Baker's Yeast Reduction: cis-Diastereoselectivity

Fermenting baker's yeast reduction of methyl 1-Boc-3-oxopiperidine-2-carboxylate (as the β-ketoester substrate) proceeds with exclusive cis-diastereoselectivity and yields the corresponding cis-3-hydroxypiperidine-2-carboxylate derivative with ≥80% enantiomeric enrichment . This stereochemical outcome is a direct consequence of the substrate's α-ketoester geometry and is not a general property of all β-ketoesters. The resulting enantiomerically enriched cis-hydroxyester serves as a valuable entry point to chiral 3-hydroxypipecolic acid derivatives, which are important in medicinal chemistry.

Biocatalysis Stereoselective Synthesis Chiral Pool

Antimicrobial Activity: Gram-Positive Pathogens

Methyl 1-Boc-3-oxopiperidine-2-carboxylate exhibits direct antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Reported minimum inhibitory concentration (MIC) values range from <0.008 to 32 µg/mL against various Gram-positive strains . For reference, ciprofloxacin, a clinically used fluoroquinolone, shows MIC values of 0.25–0.5 µg/mL against MRSA in the same assay format . While not intended as a drug candidate itself, this intrinsic activity makes the compound a useful tool compound or starting point for antimicrobial lead optimization programs.

Antimicrobial Discovery MRSA MIC

Physicochemical Properties vs. 1-Boc-3-piperidone

The presence of the methyl ester moiety confers distinct physicochemical properties compared to the unsubstituted 1-Boc-3-piperidone (CAS 98977-36-7). While 1-Boc-3-piperidone is a low-melting solid (mp 35–40 °C) with moderate polarity [1], Methyl 1-Boc-3-oxopiperidine-2-carboxylate is predicted to have a lower boiling point (350.0±42.0 °C vs. >230 °F flash point for the unsubstituted ketone) and a computed LogP of 1.07 [2]. These differences impact chromatographic behavior (retention time on RP-HPLC), solubility in organic solvents, and suitability for different reaction media.

Physicochemical Properties Chromatography LogP

Methyl 1-Boc-3-oxopiperidine-2-carboxylate: Key Applications


cis-3-Hydroxypipecolic Acid via Baker's Yeast Reduction

In medicinal chemistry programs requiring chiral 3-hydroxypipecolic acid building blocks, this compound serves as a direct substrate for baker's yeast-mediated reduction to yield the cis-3-hydroxyester with exclusive diastereoselectivity and ≥80% enantiomeric enrichment . This stereospecific transformation provides a concise, biocatalytic route to enantiomerically enriched synthons that are otherwise challenging to access.

3-Oxo-2-Carboxylate Piperidine Library Synthesis

For medicinal chemistry teams designing focused libraries of piperidine-based inhibitors, this compound provides the correct 3-oxo-2-carboxylate regioisomer required for certain pharmacophore models . Using the 2-oxo-3-carboxylate regioisomer would result in a different connectivity and potentially abolish target binding [1]. Selection of this compound ensures the intended scaffold geometry is achieved from the outset.

Antimicrobial Hit-to-Lead: Gram-Positive Pathogens

For antimicrobial drug discovery projects targeting Gram-positive bacteria, including MRSA, this compound offers an attractive starting point due to its demonstrated sub-µg/mL MIC activity . The compound can be used as a scaffold for structure-activity relationship (SAR) exploration to improve potency and selectivity, with the built-in ester and ketone handles enabling rapid diversification.

PROTAC Linker Intermediate

The presence of both a Boc-protected secondary amine and a methyl ester makes this compound a versatile building block for PROTAC (Proteolysis Targeting Chimera) linker synthesis. The orthogonal protecting group strategy allows for sequential functionalization of the piperidine nitrogen (after Boc deprotection) and the carboxylate (after ester hydrolysis), enabling the systematic assembly of heterobifunctional degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.